molecular formula C9H19Cl B13169693 1-Chloro-2,6-dimethylheptane CAS No. 62597-29-9

1-Chloro-2,6-dimethylheptane

Cat. No.: B13169693
CAS No.: 62597-29-9
M. Wt: 162.70 g/mol
InChI Key: GQOXGLGIJBSUPF-UHFFFAOYSA-N
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Description

1-Chloro-2,6-dimethylheptane is an organic compound belonging to the class of alkyl halides. It is characterized by a heptane backbone with chlorine and methyl substituents. The molecular formula of this compound is C9H19Cl, and it has a molecular weight of 162.7 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1-Chloro-2,6-dimethylheptane can be synthesized through several methods. One common synthetic route involves the chlorination of 2,6-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

1-Chloro-2,6-dimethylheptane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms). Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents like sodium ethoxide (NaOEt) are typically used.

    Oxidation and Reduction: While less common, it can be oxidized to form corresponding ketones or reduced to form alkanes using appropriate reagents.

Scientific Research Applications

1-Chloro-2,6-dimethylheptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of alkyl halides with biological molecules. This helps in understanding the effects of halogenated compounds on biological systems.

    Medicine: Research into its potential medicinal properties is ongoing. Alkyl halides are often explored for their antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Chloro-2,6-dimethylheptane in chemical reactions primarily involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparison with Similar Compounds

1-Chloro-2,6-dimethylheptane can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.

Properties

CAS No.

62597-29-9

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-2,6-dimethylheptane

InChI

InChI=1S/C9H19Cl/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3

InChI Key

GQOXGLGIJBSUPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCl

Origin of Product

United States

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